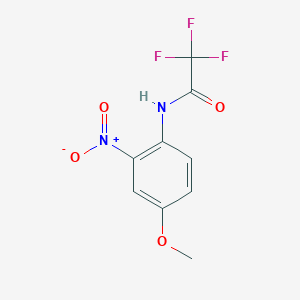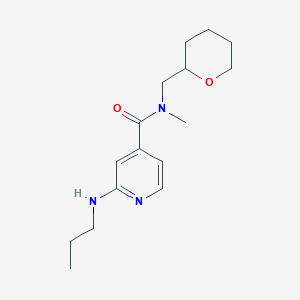![molecular formula C13H19N3 B7554937 N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine](/img/structure/B7554937.png)
N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine, also known as PPCA, is a chemical compound that has been studied extensively for its potential therapeutic applications. PPCA belongs to the class of cyclopropane-containing molecules, which have been shown to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine involves its interaction with the dopamine transporter (DAT). This compound has been shown to bind to DAT and inhibit the uptake of dopamine into the presynaptic neuron. This inhibition of dopamine uptake leads to an increase in extracellular dopamine levels, which can have a range of effects on the brain and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on dopamine levels in the brain. This compound has been shown to increase dopamine levels in the striatum, which is a brain region that is involved in motor control and reward processing. This increase in dopamine levels can lead to improved motor function and increased motivation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine in lab experiments is its specificity for the dopamine transporter. This compound has been shown to selectively inhibit the uptake of dopamine by DAT, without affecting other neurotransmitter transporters. This specificity can be useful for studying the role of dopamine in various biological processes.
One limitation of using this compound in lab experiments is its relatively low yield in the synthesis process. This low yield can make it difficult to obtain large quantities of this compound for use in experiments.
Orientations Futures
There are several future directions for research on N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine. One area of research could focus on its potential therapeutic applications for neurological disorders, such as Parkinson's disease and ADHD. Another area of research could focus on the development of more efficient synthesis methods for this compound, which could increase its availability for use in experiments. Additionally, further studies could investigate the effects of this compound on other neurotransmitter systems, which could provide insights into its broader biological effects.
Méthodes De Synthèse
N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3-bromopyridine with sodium hydride to form 3-pyridylmethylsodium. This intermediate is then reacted with N-(2-bromoethyl)pyrrolidine to form the desired product, this compound. The yield of this reaction is typically around 50%.
Applications De Recherche Scientifique
N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to modulate the activity of the dopamine transporter (DAT). This compound has been shown to inhibit the uptake of dopamine by DAT, which could lead to increased levels of dopamine in the brain. This increase in dopamine levels could potentially be beneficial for the treatment of certain neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-2-8-16(7-1)13-6-3-11(10-15-13)9-14-12-4-5-12/h3,6,10,12,14H,1-2,4-5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDJUANGNPZFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)CNC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554857.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B7554867.png)
![3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554875.png)
![3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554893.png)
![[1-[2-(4-Nitrophenyl)ethyl]imidazol-2-yl]methanol](/img/structure/B7554895.png)

![[1-[(2,4-Difluorophenyl)methyl]imidazol-2-yl]methanol](/img/structure/B7554914.png)
![4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7554918.png)
![6-[(3-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7554920.png)


![1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7554945.png)

![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylcarbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554956.png)